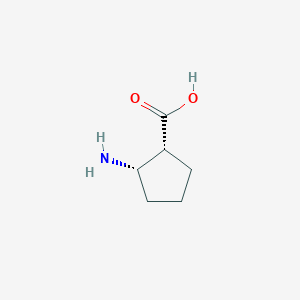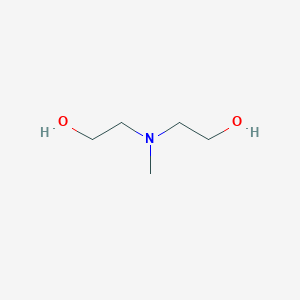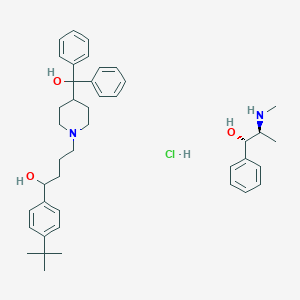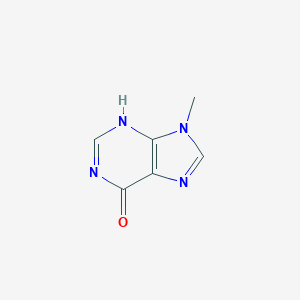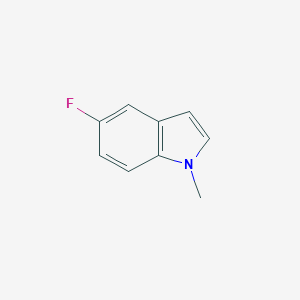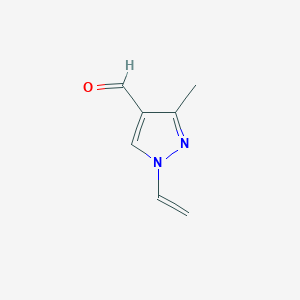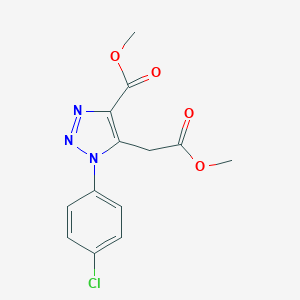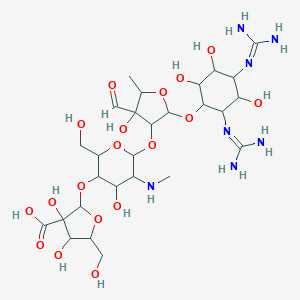
Ashimycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ashimycin A is a natural product that is produced by Streptomyces sp. strain TP-A0584. It belongs to the class of macrolide antibiotics and has been found to possess potent antibacterial and antitumor properties. Ashimycin A has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Ashimycin A as a Streptomycin Analogue
- A study by Tohma et al. (1989) detailed the discovery of Ashimycin A and B as new streptomycin analogues from the fermentation broth of Streptomyces griseus. The structural determination of these compounds was achieved through NMR spectral analysis and chemical degradations, adding to the understanding of streptomycin analogues (Tohma et al., 1989).
Herbimycin A and Tyrosine Kinase Inhibition
- Several studies explored the effects of Herbimycin A, an ansamycin antibiotic related to Ashimycin, on tyrosine kinases. Sepp-Lorenzino et al. (1995) demonstrated that Herbimycin A induces a decrease in the cellular activity of transmembrane tyrosine kinase receptors, suggesting its potential as a novel class of drug targeting tyrosine kinases degradation (Sepp-Lorenzino et al., 1995).
- Further research by Miller et al. (1994) showed that Herbimycin A specifically reduces tyrosine phosphorylation of p185, a tyrosine kinase encoded by the erbB2 gene in human breast cancer cells, leading to its increased degradation (Miller et al., 1994).
Herbimycin A in Leukemia Cell Treatment
- Honma et al. (1989) found that Herbimycin A, at noncytotoxic concentrations, induced erythroid differentiation in human leukemia cells, highlighting its therapeutic potential in leukemia treatment (Honma et al., 1989).
- Similarly, Honma et al. (1992) observed that Herbimycin A prolongs the survival of mice inoculated with leukemia cells, suggesting its efficacy in leukemia treatment strategies (Honma et al., 1992).
Specific Inhibition of Protein Tyrosine Kinases
- Fukazawa et al. (1991) demonstrated that Herbimycin A specifically inhibits cytoplasmic protein tyrosine kinases, providing insights into its selectivity in reversing cell transformation (Fukazawa et al., 1991).
Other Studies
- Mancini et al. (1997) explored the role of Herbimycin A in inducing cellular differentiation and apoptosis in human colon carcinoma cells, revealing its potential in cancer therapy (Mancini et al., 1997).
- Uehara et al. (1988) examined the effectiveness of Herbimycin A in reversing the morphologies of cells transformed by various oncogenes, highlighting its selective inhibition against tyrosine kinase oncogenes (Uehara et al., 1988).
Propriétés
Numéro CAS |
123482-11-1 |
|---|---|
Nom du produit |
Ashimycin A |
Formule moléculaire |
C27H47N7O18 |
Poids moléculaire |
757.7 g/mol |
Nom IUPAC |
2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34) |
Clé InChI |
ILBIJYYHQHTSRJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |
Synonymes |
ashimycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



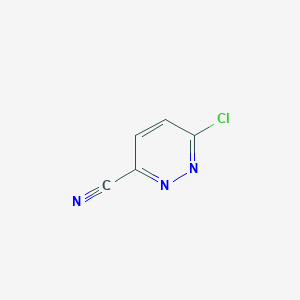
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
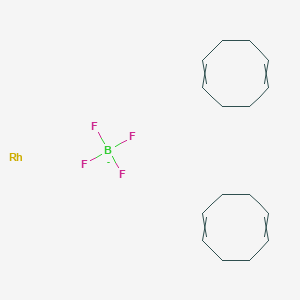
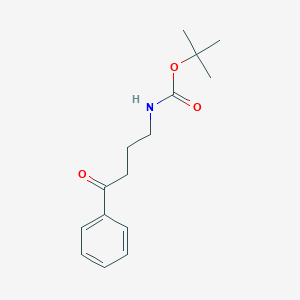
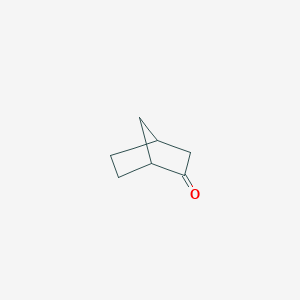
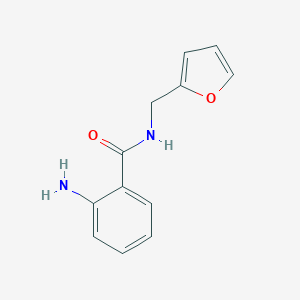
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
